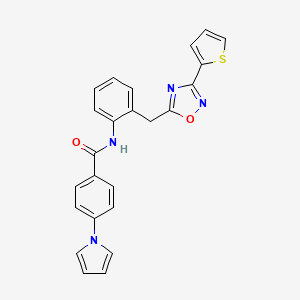
4-(1H-pirrol-1-il)-N-(2-((3-(tiofen-2-il)-1,2,4-oxadiazol-5-il)metil)fenil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-pyrrol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a useful research compound. Its molecular formula is C24H18N4O2S and its molecular weight is 426.49. The purity is usually 95%.
BenchChem offers high-quality 4-(1H-pyrrol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-pyrrol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- 4-(1H-pirrol-1-il)-N-(2-((3-(tiofen-2-il)-1,2,4-oxadiazol-5-il)metil)fenil)benzamida se puede utilizar en reacciones catalíticas de protodesboronación. Este enfoque basado en radicales permite la eliminación de grupos boro de ésteres bórico de alquilo 1°, 2° y 3° .
Bloques de construcción de síntesis orgánica
Aerogeles de grafeno que incorporan moléculas basadas en tiofeno-diketopirrolopirrol
Polímero conjugado de alta cristalinidad para fotovoltaica
Actividad Biológica
The compound 4-(1H-pyrrol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a complex organic molecule that has attracted attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications of these findings in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C21H16N6OS, with a molecular weight of approximately 400.5 g/mol. The structure features a pyrrole ring and an oxadiazole moiety, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of oxadiazoles, including the one , exhibit a wide range of biological activities:
- Anticancer : Compounds containing oxadiazole rings have shown promising results against various cancer cell lines. For instance, studies have demonstrated moderate activity against human colon adenocarcinoma and other cancer types with IC50 values ranging from 92.4 µM to lower depending on structural modifications .
- Antimicrobial : Oxadiazole derivatives have been reported to possess antibacterial and antifungal properties. The compound's structure allows it to interact with microbial targets effectively .
- Anti-inflammatory and Analgesic : Some studies suggest that oxadiazole derivatives can inhibit pathways involved in inflammation, providing potential analgesic effects .
Anticancer Activity
A study published in Journal of Research in Pharmacy highlighted the synthesis of various oxadiazole derivatives and their evaluation against cancer cell lines. The compound showed significant antiproliferative activity against several human cancer types, including breast and lung cancers .
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 92.4 |
| Human Lung Adenocarcinoma (LXFA 629) | 85.0 |
| Human Breast Cancer (MAXF 401) | 78.0 |
Antimicrobial Activity
Research has demonstrated that oxadiazole compounds can inhibit bacterial growth. For example, one study found that certain derivatives exhibited comparable activity to standard antibiotics against Staphylococcus aureus and Escherichia coli strains .
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Comparable to ceftriaxone |
| Escherichia coli | Moderate inhibition |
Case Studies
- Case Study on Anticancer Activity : A recent investigation into the effects of oxadiazole derivatives on lung cancer cells revealed that structural modifications significantly enhance their cytotoxicity. The study indicated that introducing substituents on the thiophene ring increased the interaction with cellular targets involved in apoptosis pathways .
- Case Study on Antimicrobial Properties : Another research effort focused on synthesizing new oxadiazole derivatives showed promising results against drug-resistant bacterial strains. These compounds were able to disrupt bacterial cell membranes effectively, leading to cell death .
Propiedades
IUPAC Name |
4-pyrrol-1-yl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S/c29-24(17-9-11-19(12-10-17)28-13-3-4-14-28)25-20-7-2-1-6-18(20)16-22-26-23(27-30-22)21-8-5-15-31-21/h1-15H,16H2,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLFNXMXJPRZOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














